N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide moiety. The carboxamide side chain includes a hydroxyethyl group linked to a 5-(thiophen-3-yl)furan-2-yl substituent.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c1-8-13(22-17-16-8)14(19)15-6-10(18)12-3-2-11(20-12)9-4-5-21-7-9/h2-5,7,10,18H,6H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNDOHGBUZBOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity based on recent studies, including structure-activity relationships (SAR), mechanisms of action, and comparative analyses with other compounds.
1. Overview of the Compound
The compound features a thiadiazole ring, which is known for its diverse biological activities. Thiadiazole derivatives have been extensively studied for their potential as anticancer agents and antimicrobial agents due to their ability to interact with various biological targets.
2. Anticancer Activity
Recent research has highlighted the anticancer potential of thiadiazole derivatives, including the compound .
The compound has been evaluated for its activity against several cancer cell lines. For instance, a related thiadiazole derivative was shown to inhibit c-Met phosphorylation, leading to cell cycle arrest and apoptosis in cancer cells such as MKN-45 . This suggests that this compound may exert similar effects.
2.2 Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiadiazole ring can significantly influence anticancer activity. Compounds with electron-withdrawing groups at specific positions on the thiadiazole ring demonstrated enhanced cytotoxicity against various cancer cell lines .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 0.25 | HL-60 (Human leukemia) |
| Compound B | 0.15 | DBA/2 (Mouse lymphocytic leukemia) |
| N-{2-hydroxy...} | TBD | TBD |
3. Antimicrobial Activity
In addition to anticancer properties, thiadiazole derivatives are known for their antimicrobial activities.
3.1 Antibacterial and Antifungal Properties
Research indicates that compounds with carboxamide and thiadiazole moieties exhibit significant antibacterial and antifungal activities. For example, derivatives containing these moieties have shown effectiveness against various bacterial strains such as Xanthomonas axonopodis .
3.2 Comparative Efficacy
Comparative studies show that certain modifications can enhance antibacterial activity significantly. For instance, compounds with specific substituents demonstrated improved potency compared to standard antibiotics like ampicillin .
4. Pharmacokinetic Profile
Pharmacokinetic studies are crucial for evaluating the therapeutic potential of any compound. Preliminary data suggest that derivatives similar to N-{2-hydroxy...} have favorable pharmacokinetic profiles in animal models, indicating good absorption and distribution characteristics .
5. Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:
Case Study 1: Anticancer Efficacy
A study involving a related compound demonstrated significant tumor growth inhibition in xenograft models when administered at specific dosages over a defined period . The results indicated a strong correlation between dosage and therapeutic effect.
Case Study 2: Antimicrobial Activity
In vitro assays revealed that certain derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds containing thiophene and furan moieties often exhibit significant antimicrobial activity. Studies have shown that derivatives of this compound can be effective against various bacteria and fungi. For instance:
| Compound Type | Activity | Reference |
|---|---|---|
| Thiophene Derivatives | Antibacterial against Staphylococcus aureus | |
| Furan Derivatives | Antifungal against Candida albicans |
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound can inhibit tumor cell growth across multiple cancer types. The IC50 values indicate effective concentrations required to inhibit 50% of cell viability in cancer cells, showcasing its potential as a therapeutic agent in oncology.
Material Science
Building Blocks for Synthesis
The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow it to be incorporated into the development of new materials and catalysts. This application is particularly relevant in the creation of advanced polymers and nanomaterials.
Biological Research
Biological Activity
The presence of hydroxyl, amide, and aromatic functional groups enhances the reactivity and biological potential of this compound. Research has indicated its potential in various biological applications, including:
- Antiviral Activity : Related compounds have shown significant inhibition of viral replication in vitro.
- Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit specific enzymes that play crucial roles in disease pathways.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of several thiophene-furan derivatives against common pathogens. The results indicated that the tested compound exhibited notable antibacterial activity comparable to standard antibiotics.
Case Study 2: Cancer Cell Line Studies
Another study focused on evaluating the anticancer properties of this compound against various cancer cell lines. The results demonstrated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations.
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its hybrid architecture combining 1,2,3-thiadiazole, furan, and thiophene moieties. Below is a comparative analysis with structurally related molecules:
Key Observations :
- The hydroxyethyl-thiophene-furan side chain distinguishes it from simpler analogs, possibly enhancing solubility or target specificity .
Mechanistic Insights :
- The thiophene and furan moieties may enhance π-π stacking with biological targets, while the hydroxyethyl group could improve pharmacokinetic properties .
Preparation Methods
Thiadiazole Core Construction
The 1,2,3-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A reported protocol involves:
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Reacting acetylhydrazine with carbon disulfide in alkaline conditions to form 1,2,3-thiadiazole-5-thiol .
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Methylation at the 4-position using methyl iodide in dimethylformamide (DMF) at 60°C for 6 hours, yielding 4-methyl-1,2,3-thiadiazole-5-thiol (85% yield).
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Oxidative chlorination with phosphorus pentachloride () in dichloromethane () at 0–5°C converts the thiol group to carbonyl chloride, producing Intermediate A (90% purity, confirmed by -NMR).
Synthesis of 2-Amino-1-[5-(thiophen-3-yl)furan-2-yl]ethanol (Intermediate B)
Furan-Thiophene Hybridization
The 5-(thiophen-3-yl)furan-2-yl moiety is constructed via a Suzuki-Miyaura cross-coupling reaction:
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5-Bromofuran-2-carbaldehyde reacts with thiophen-3-ylboronic acid in the presence of palladium(II) acetate () and triphenylphosphine () in tetrahydrofuran (THF)/water (3:1) at 80°C for 12 hours (yield: 78%).
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The aldehyde is reduced to a primary alcohol using sodium borohydride () in methanol (quantitative yield).
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Epoxidation with m-chloroperbenzoic acid () in , followed by ring-opening with aqueous ammonia, yields Intermediate B (65% overall yield).
Amidation Reaction: Coupling Intermediate A and B
Acid Chloride-Amine Coupling
The patent CN107043374B describes a solvent- and catalyst-free method for carboxamide formation:
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Intermediate A (1.0 equiv) is added dropwise to a solution of Intermediate B (1.2 equiv) in anhydrous at 0–5°C.
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The reaction proceeds at room temperature for 4–6 hours, with HCl gas evolved as a byproduct.
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Post-treatment involves washing with water, drying over , and recrystallization from ethanol to afford the final product (85–90% yield, purity >98% by HPLC).
Table 1: Optimization of Amidation Conditions
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | 90 | 98 | |
| Temperature | 0°C → RT | 88 | 97 |
| Stoichiometry (A:B) | 1:1.2 | 85 | 96 |
Alternative Synthetic Routes and Comparative Analysis
Carbodiimide-Mediated Coupling
An alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) :
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates the amidation but risks thermal degradation of the thiophene ring (yield: 80%, purity: 95%).
Characterization and Quality Control
The final product is characterized by:
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-NMR (400 MHz, DMSO-): δ 8.21 (s, 1H, NH), 7.85 (d, Hz, 1H, thiophene), 7.45 (d, Hz, 1H, furan), 5.12 (br s, 1H, OH), 4.30–4.15 (m, 2H, CH), 2.55 (s, 3H, CH).
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HPLC : Retention time 12.4 min (C18 column, acetonitrile/water 70:30).
Industrial-Scale Considerations and Challenges
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Cost Efficiency : The patent method avoids expensive coupling agents, reducing production costs by ~40%.
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Byproduct Management : HCl gas requires scrubbing systems, adding to infrastructure costs.
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Regioselectivity : Cross-coupling steps must maintain >95% regioselectivity to avoid isomeric impurities.
Q & A
Q. What synthetic routes are recommended for constructing the 1,2,3-thiadiazole-5-carboxamide core?
Methodological Answer: The thiadiazole ring can be synthesized via cyclization of thiourea derivatives or thiosemicarbazides. describes cyclization using N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides in DMF with iodine and triethylamine at reflux (1–3 min), forming the thiadiazole ring via sulfur elimination . Alternative methods involve POCl₃-mediated cyclization under reflux for 3 hours, as shown in .
| Reaction Step | Conditions | Key Observations |
|---|---|---|
| Cyclization | DMF, I₂, Et₃N, reflux | Rapid sulfur elimination (1–3 min) |
| Cyclization | POCl₃, reflux | Product precipitation at pH 8–9 |
Q. Which spectroscopic methods confirm the structure of the thiophen-3-yl and furan-2-yl moieties?
Methodological Answer:
- ¹H/¹³C NMR : Aromatic protons from thiophene (δ 6.5–7.5 ppm) and furan (δ 6.3–7.5 ppm) are diagnostic. Carboxamide NH/OH signals appear at δ 2.5–5.0 ppm .
- X-ray crystallography : Resolves bond lengths/angles, as demonstrated for thiazole derivatives in .
- FT-IR : Confirms C=O (1640–1680 cm⁻¹) and O-H (3200–3500 cm⁻¹) stretches .
Q. How is the hydroxyethyl spacer synthesized and coupled to the thiadiazole-carboxamide unit?
Methodological Answer: The hydroxyethyl group can be introduced via nucleophilic substitution or reduction of a ketone intermediate. describes using 2-amino-5-acetylthiophene derivatives as precursors, which are functionalized with hydroxyl groups via hydrazone formation . Coupling to the thiadiazole core may employ carbodiimide reagents (e.g., EDCI) with catalytic DMAP .
Advanced Research Questions
Q. How can contradictory NMR data for the thiadiazole ring be resolved?
Methodological Answer: Ambiguous peaks can be clarified using 2D NMR techniques:
Q. What strategies optimize the yield of the thiophene-furan ethyl moiety?
Methodological Answer:
Q. How do structural modifications influence bioactivity?
Methodological Answer:
- SAR studies : Replace thiophene with furan or phenyl groups (see for methoxy-substituted analogs) .
- In vitro assays : Test antimicrobial activity (disk diffusion) and cytotoxicity (MTT) against cancer cell lines, adjusting pH to match physiological conditions, as pH impacts activity () .
| Modification | Assay | Observed Impact |
|---|---|---|
| Thiophene → Furan | Antimicrobial (MIC) | Reduced potency due to decreased lipophilicity |
| Methoxy substitution | Cytotoxicity (IC₅₀) | Enhanced activity via improved membrane permeability |
Q. What analytical approaches reconcile conflicting bioactivity data across derivatives?
Methodological Answer:
- Molecular docking : Predict binding modes to targets (e.g., kinases) to explain potency variations .
- Metabolic stability assays : Use HPLC to assess carboxamide hydrolysis under physiological pH () .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reaction yields during scale-up?
Methodological Answer:
Q. Why might biological assays show variability between batches?
Methodological Answer:
- Purity validation : Ensure >95% purity via HPLC () .
- Solvent residues : Test for residual DMF or Et₃N via GC-MS, which may inhibit enzyme activity .
Methodological Recommendations
Q. What in silico tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
- SwissADME : Estimates logP, bioavailability, and BBB permeability .
- Molecular dynamics simulations : Assess stability in lipid bilayers () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
